molecular formula C15H19N3O B2691445 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380173-70-4

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2691445
CAS No.: 2380173-70-4
M. Wt: 257.337
InChI Key: NNNNCVOOGXUBBL-UHFFFAOYSA-N
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Description

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core, an azetidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the azetidine ring.

    Substitution: Substituted benzimidazole or azetidine derivatives.

Scientific Research Applications

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in microbial and cancer cell pathways.

    Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, an azetidine ring, and an oxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

The molecular formula for this compound is C13H16N2OC_{13}H_{16}N_{2}O, with a molecular weight of 216.28 g/mol. Its structure is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC13H16N2OC_{13}H_{16}N_{2}O
Molecular Weight216.28 g/mol
CAS Number1493282-13-5

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. In particular, derivatives of benzimidazole have been shown to possess significant activity against various bacterial strains. For instance, compounds with similar structural motifs demonstrated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus using the agar disk diffusion method .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Research suggests that benzimidazole derivatives can inhibit cancer cell proliferation by disrupting DNA synthesis and inducing apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific enzymes and receptors that are crucial for cancer cell survival.

The biological activity of this compound is thought to involve:

Molecular Targets:

  • Enzymes involved in DNA replication.
  • Receptors associated with cell signaling pathways related to cancer and microbial infections.

Pathways:

  • Inhibition of DNA synthesis.
  • Disruption of cell membrane integrity.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Activity Study : A study on benzimidazole derivatives revealed that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications on the benzimidazole core could enhance potency .
  • Anticancer Study : Research involving a related compound showed that it could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Properties

IUPAC Name

2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-16-14-4-2-3-5-15(14)18(11)13-8-17(9-13)12-6-7-19-10-12/h2-5,12-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNNCVOOGXUBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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